molecular formula C7H5Br2F B1333539 4-Bromo-2-fluorobenzyl bromide CAS No. 76283-09-5

4-Bromo-2-fluorobenzyl bromide

Cat. No.: B1333539
CAS No.: 76283-09-5
M. Wt: 267.92 g/mol
InChI Key: XMHNLZXYPAULDF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Bromo-2-fluorobenzyl bromide is a substituted benzyl bromide . It is primarily used as a reagent in the synthesis of various pharmaceutical compounds . The primary targets of this compound are the reactive sites in other molecules where it acts as an alkylating agent .

Mode of Action

The compound interacts with its targets through a process known as alkylation . Alkylation involves the transfer of an alkyl group from the benzyl bromide to a target molecule. This process can result in significant changes to the target molecule, potentially altering its function or activity .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the target molecules it interacts with. For instance, it has been used in the synthesis of 1-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl)indoline-2,3-dione , indicating its potential role in modifying biochemical pathways related to this compound.

Pharmacokinetics

As a small, lipophilic molecule, it is likely to have good bioavailability and can easily cross biological membranes .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific molecules it alkylates. By modifying these molecules, it can significantly alter their function, potentially leading to various downstream effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . Its reactivity may also be affected by the pH and temperature of its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-fluorobenzyl bromide can be synthesized from 4-bromo-2-fluorobenzyl alcohol. The alcohol is dissolved in 48% hydrobromic acid and heated to 100°C for 10 minutes. After the reaction, the mixture is neutralized with potassium carbonate, extracted with ethyl acetate, and dried over anhydrous magnesium sulfate. The final product is obtained by concentrating the solution under reduced pressure .

Industrial Production Methods

Industrial production of this compound typically involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluorobenzyl bromide primarily undergoes substitution reactions due to the presence of the bromine atoms. It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles .

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions with this compound depend on the nucleophile used. For example, reaction with an amine can produce a benzylamine derivative, while reaction with a thiol can yield a benzylthioether .

Properties

IUPAC Name

4-bromo-1-(bromomethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHNLZXYPAULDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057822
Record name 4-Bromo-1-(bromomethyl)-2-fluoro-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76283-09-5
Record name 4-Bromo-2-fluorobenzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76283-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluorobenzyl bromide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-1-(bromomethyl)-2-fluoro-benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-(bromomethyl)-2-fluorobenzene
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Record name 4-BROMO-2-FLUOROBENZYL BROMIDE
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Synthesis routes and methods I

Procedure details

1-Bromo-3-fluoro-4-methylbenzene (28.37 g, 0.15 mol, 1 eq), N-bromosuccinimide (26.72 g, 0.15 mol, 1 eq), azobisisobutyronitrile (1.44 g) and carbon tetrachloride (500 mL) were mixed and refluxed overnight. The mixture was filtered and washed with water (3×300 mL). The organic layer was dried (MgSO4), and the solvent removed in vacuo to yield 37.88 g of an oil (75% product by NMR). NMR (CDCl3) δ 4.45 (s, 2H). This material was used in the subsequent step without further purification. ##STR47##
Quantity
28.37 g
Type
reactant
Reaction Step One
Quantity
26.72 g
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Yield
75%

Synthesis routes and methods II

Procedure details

(Example 3): 1'-(4-bromo-2-fluorobenzyl)-5'-trifluoromethyl-spiro[imidazolidine-4,3'-indoline]-2,2',5-trione, as a solid, m.p. 231°-232° C., starting from 1-(4-bromo-2-fluorobenzyl)-5-trifluoromethylindoline-2,3-dione (itself obtained as a syrup, of satisfctory purity by NMR, by reaction of 5-trifluoromethylindoline-2,3-dione and 4-bromo-2-fluorobenzyl bromide in an analogous manner to that described for the starting material in Example 1);
Name
1'-(4-bromo-2-fluorobenzyl)-5'-trifluoromethyl-spiro[imidazolidine-4,3'-indoline]-2,2',5-trione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(4-bromo-2-fluorobenzyl)-5-trifluoromethylindoline-2,3-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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